N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, which is known for its diverse biological activities Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring
Preparation Methods
The synthesis of N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by transition metals such as copper or palladium, which facilitate the formation of the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and the reaction temperature is usually maintained between 60-80°C .
Chemical Reactions Analysis
N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-Cyclobutyl-N-methyl-1H-1,2,4-triazole-5-carboxylic acid, while reduction with sodium borohydride can produce this compound .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antiviral and anticancer agent due to its ability to interact with specific enzymes and receptors . In biology, it has been used as a tool to study enzyme inhibition and protein-ligand interactions . In the industrial sector, it has been explored for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent bonds with these targets, leading to inhibition or modulation of their activity . For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
N-cyclobutyl-N-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole, voriconazole, and ribavirin . These compounds share a similar triazole ring structure but differ in their substituents and specific biological activities. For instance, fluconazole and voriconazole are widely used as antifungal agents, while ribavirin is an antiviral drug .
Properties
IUPAC Name |
N-cyclobutyl-N-methyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12(6-3-2-4-6)8(13)7-9-5-10-11-7/h5-6H,2-4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQAUVRNUYSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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